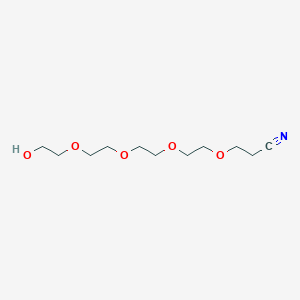
JOE phosphoramidite, 5-isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JOE is a xanthene dye, fluorescein derivative possessing two chloro and two methoxy substituents. This fluorophore is a useful label for oligonucleotides. Its absorption and emission spectra are located between FAM and TAMRA. The fluorophore can be introduced into oligonucleotide using this phosphoramidite. It tolerates standard ammonium deblock conditions. This product contains pure isomer of 5-JOE dye.
Aplicaciones Científicas De Investigación
Oligonucleotide Labeling
JOE phosphoramidite, particularly the 5-isomer, is extensively used in oligonucleotide labeling. Kvach et al. (2013) described the preparation of xanthene fluorescent dyes, including JOE, for oligonucleotide labeling, emphasizing the utility of JOE phosphoramidite in this domain. The synthesis process involved the conversion of these dyes into phosphoramidite reagents, suitable for labeling purposes in nucleic acid chemistry (Kvach, Tsybulsky, Shmanai, Prokhorenko, Stepanova, & Korshun, 2013).
Synthesis and Spectral Properties
Tsybulsky et al. (2012) reported a procedure for preparing the fluorescent dye JOE and its usage in oligonucleotide conjugates. The study highlighted the synthesis of non-nucleoside JOE phosphoramidites based on both 5- and 6-isomers, as well as the exploration of their spectral and photophysical properties in modified oligonucleotides (Tsybulsky, Kvach, Stepanova, Korshun, & Shmanai, 2012).
Separation and Spectral Analysis of Isomers
Kvach et al. (2007) focused on the separation of isomers of carboxyfluoresceins, including the 5- and 6-isomers of JOE, and their conversion into stable phosphoramidites for oligonucleotide synthesis. This study provided insights into the effective separation and distinct fluorescence spectra of these isomers, contributing to the understanding of their application in nucleic acid research (Kvach, Tsybulsky, Ustinov, Stepanova, Bondarev, Gontarev, Korshun, & Shmanai, 2007).
Chemo- and Regioselective Phosphitylation
Kato, Oka, and Wada (2006) developed a methodology for the selective phosphitylation of unprotected 2′-deoxyribonucleosides, a process relevant to the synthesis and application of JOE phosphoramidite. Their research demonstrated high selectivity for 5′-hydroxy groups, contributing to the understanding of specific synthesis methods in nucleic acid chemistry (Kato, Oka, & Wada, 2006).
Propiedades
Nombre del producto |
JOE phosphoramidite, 5-isomer |
|---|---|
Fórmula molecular |
C48H60Cl2N3O12P |
Peso molecular |
972.89 |
Nombre IUPAC |
4',5'-dichloro-5-((6-(((2-cyanoethoxy)(diisopropylamino)phosphanyl)oxy)hexyl)carbamoyl)-2',7'-dimethoxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(2,2-dimethylpropanoate) |
InChI |
InChI=1S/C48H60Cl2N3O12P/c1-27(2)53(28(3)4)66(61-23-17-20-51)60-22-16-14-13-15-21-52-42(54)29-18-19-31-30(24-29)43(55)65-48(31)32-25-34(58-11)40(63-44(56)46(5,6)7)36(49)38(32)62-39-33(48)26-35(59-12)41(37(39)50)64-45(57)47(8,9)10/h18-19,24-28H,13-17,21-23H2,1-12H3,(H,52,54) |
Clave InChI |
NTHFRWWLZTWSML-UHFFFAOYSA-N |
SMILES |
ClC1=C(OC(C(Cl)=C(OC(C(C)(C)C)=O)C(OC)=C2)=C2C3(O4)C5=CC=C(C(NCCCCCCOP(OCCC#N)N(C(C)C)C(C)C)=O)C=C5C4=O)C3=CC(OC)=C1OC(C(C)(C)C)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JOE phosphoramidite, 5-isomer |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




